5-Bromo-2-methyl-3-nitroaniline hydrochloride 5-Bromo-2-methyl-3-nitroaniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651960
InChI: InChI=1S/C7H7BrN2O2.ClH/c1-4-6(9)2-5(8)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H
SMILES: CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl
Molecular Formula: C7H8BrClN2O2
Molecular Weight: 267.51 g/mol

5-Bromo-2-methyl-3-nitroaniline hydrochloride

CAS No.:

Cat. No.: VC13651960

Molecular Formula: C7H8BrClN2O2

Molecular Weight: 267.51 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methyl-3-nitroaniline hydrochloride -

Specification

Molecular Formula C7H8BrClN2O2
Molecular Weight 267.51 g/mol
IUPAC Name 5-bromo-2-methyl-3-nitroaniline;hydrochloride
Standard InChI InChI=1S/C7H7BrN2O2.ClH/c1-4-6(9)2-5(8)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H
Standard InChI Key INZUDGTTZGVLKM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl
Canonical SMILES CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with:

  • Bromine at the 5-position

  • Methyl group at the 2-position

  • Nitro group at the 3-position

  • Hydrochloride salt formation at the amine group .

The IUPAC name is 5-bromo-2-methyl-3-nitroaniline hydrochloride, with a SMILES notation of CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary steps (Figure 1):

Step 1: Nitration
2-Methylaniline undergoes nitration using a mixture of nitric and sulfuric acids at 0–5°C to introduce the nitro group at the 3-position .

Step 2: Bromination
Electrophilic bromination with Br₂ in the presence of FeBr₃ directs substitution to the 5-position due to the meta-directing nitro group .

Step 3: Hydrochloride Formation
The free base is treated with HCl gas in anhydrous ether to yield the hydrochloride salt, improving crystallinity .

Optimization Strategies

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to:

  • Anticancer Agents: Bromine enhances electrophilicity for DNA alkylation .

  • Antibiotics: Nitro groups facilitate redox-activated prodrug systems.

Materials Science

  • Coordination Polymers: The nitro group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous networks for gas storage.

  • Dyes: Conjugation with diazonium salts produces azo dyes with λₘₐₓ ≈ 450 nm .

Organic Synthesis

  • Suzuki Coupling: The bromide participates in cross-coupling reactions with aryl boronic acids .

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling further functionalization .

ParameterSpecificationSource
GHS PictogramCorrosion, Health Hazard
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMelting Point (°C)Key Difference
5-Bromo-2-methyl-3-nitroanilineC7H7BrN2O2\text{C}_7\text{H}_7\text{BrN}_2\text{O}_2148–150 Free base, lower solubility
5-Bromo-2-methoxy-3-nitropyridineC6H5BrN2O3\text{C}_6\text{H}_5\text{BrN}_2\text{O}_3112–114 Pyridine ring, methoxy group
5-Amino-2-methylpyridineC6H8N2\text{C}_6\text{H}_8\text{N}_289–91 Reduced nitro to amine

The hydrochloride form’s higher melting point (decomposes >250°C ) compared to the free base underscores its thermal stability, advantageous for high-temperature reactions .

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